Estin is a natural product found in Aspergillus terreus with data available.
Geodin
CAS No.: 427-63-4
Cat. No.: VC0005809
Molecular Formula: C17H12Cl2O7
Molecular Weight: 399.2 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 427-63-4 |
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Molecular Formula | C17H12Cl2O7 |
Molecular Weight | 399.2 g/mol |
IUPAC Name | methyl (2R)-5,7-dichloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate |
Standard InChI | InChI=1S/C17H12Cl2O7/c1-6-11(18)13(21)10-14(12(6)19)26-17(15(10)22)8(16(23)25-3)4-7(20)5-9(17)24-2/h4-5,21H,1-3H3/t17-/m1/s1 |
Standard InChI Key | LUBKKVGXMXTXOZ-QGZVFWFLSA-N |
Isomeric SMILES | CC1=C(C(=C2C(=C1Cl)O[C@]3(C2=O)C(=CC(=O)C=C3OC)C(=O)OC)O)Cl |
SMILES | CC1=C(C(=C2C(=C1Cl)OC3(C2=O)C(=CC(=O)C=C3OC)C(=O)OC)O)Cl |
Canonical SMILES | CC1=C(C(=C2C(=C1Cl)OC3(C2=O)C(=CC(=O)C=C3OC)C(=O)OC)O)Cl |
Appearance | Pale yellow solidPurity:≥95% by HPLC |
Chemical Identity and Structural Elucidation
Geodin belongs to the class of grisan compounds, sharing structural similarities with griseofulvin but distinguished by its chlorinated and methoxylated substituents . Its IUPAC name, (+)-geodin, reflects its chiral nature, with a specific rotation that has been central to stereochemical studies . The compound’s core consists of a benzofuran moiety fused to a cyclohexadienone ring, with critical functional groups at positions 2', 4, 5, 6, 6', and 7 .
Degradation Studies and Racemization
Early degradation experiments revealed key insights into geodin’s constitution. Treatment of dihydroerdin (a reduced form) under mild alkaline conditions yields 2,6-dichloro-orcinol, 5-hydroxy-3-methoxyphthalic acid, and 2,4-dichloro-1,6-dihydroxy-3-methoxyxanthone-8-carboxylic acid . These fragments confirmed the positions of chlorine and methoxy groups, leading to revised structural proposals that resolved earlier ambiguities. Racemization studies demonstrated that (+)-geodin can be converted to (±)-erdin, with subsequent resolution yielding (+)-erdin, underscoring the compound’s stereochemical lability under specific conditions .
Biosynthetic Pathway in Fungi
Geodin biosynthesis in Aspergillus and Penicillium species follows a well-characterized pathway originating from the polyketide emodin .
Key Enzymatic Steps
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O-Methylation: Emodin undergoes methylation at the C6 hydroxyl group to form questin, catalyzed by an S-adenosylmethionine-dependent methyltransferase .
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Ring Cleavage: Questin’s anthraquinone scaffold is cleaved oxidatively to produce demethylsulochrin, a reaction facilitated by a cytochrome P450 monooxygenase .
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Chlorination: Two sequential chlorinations at positions C4 and C2 are mediated by sulochrin halogenase, a flavin-dependent enzyme requiring NADPH and molecular oxygen .
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Oxidative Coupling: The final step involves dihydrogeodin oxidase, a multi-copper enzyme that catalyzes phenol coupling to form the spirocyclic system .
Branching Pathways
Sulochrin serves as a metabolic branch point, diverting precursors toward either chlorinated derivatives (geodin pathway) or non-chlorinated compounds like asterric acid . This bifurcation highlights the evolutionary adaptability of fungal secondary metabolism.
Pharmacological Activities and Structure-Activity Relationships
Recent semisynthetic efforts have expanded geodin’s pharmacological profile, revealing potent insecticidal and antibacterial properties .
Insecticidal Activity Against Helicoverpa armigera
A library of 36 geodin derivatives modified at the C4 hydroxyl position was evaluated for larval growth inhibition :
Compound | Substituent | IC₅₀ (μM) |
---|---|---|
Geodin | -H | >200 |
15 | 4-O-(2-fluorobenzyl) | 89 |
Azadirachtin (Control) | - | 70 |
Derivative 15, incorporating a 2-fluorobenzyl ether, exhibited near-parity with the botanical insecticide azadirachtin, suggesting enhanced membrane permeability or target affinity .
Antibacterial Efficacy
Select derivatives demonstrated broad-spectrum activity against Gram-positive and aquatic pathogens :
Compound | MIC (μM) vs S. aureus | MIC (μM) vs A. salmonicida |
---|---|---|
5 | 1.15 | 2.30 |
12 | 2.29 | 4.59 |
16 | 1.15 | 2.29 |
Halogenated benzyl ethers (particularly fluorinated analogs) showed optimal potency, likely due to increased lipophilicity and halogen-bonding interactions with bacterial enzymes .
Modulation of Glucose Uptake and Fibrinolysis
Industrial and Agricultural Applications
Beyond pharmacology, geodin-derived technologies have permeated geotechnical engineering through the GeoDin® software platform .
GeoDin® Geological Data Management
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Data Integration: Supports borehole logs, CPT/SPT data, and groundwater parameters across Oracle®, SQL Server®, and PostgreSQL® .
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Compliance Tools: Prebuilt templates ensure adherence to AGS 4.1.1 and ISO 14688-1 standards, reducing reporting errors by 70% in pilot studies .
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3D Visualization: Leapfrog® exports enable dynamic modeling of soil stratigraphy and contaminant plumes .
This synergy between geodin’s biochemical properties and its namesake software illustrates the compound’s multidisciplinary impact.
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